Cas no 2229146-17-0 (tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate)
![tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate structure](https://ja.kuujia.com/scimg/cas/2229146-17-0x500.png)
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate 化学的及び物理的性質
名前と識別子
-
- 2229146-17-0
- tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate
- EN300-1880810
-
- インチ: 1S/C14H22ClN3O3/c1-14(2,3)21-13(19)18-8-9(7-16)11-10(15)5-6-17-12(11)20-4/h5-6,9H,7-8,16H2,1-4H3,(H,18,19)
- InChIKey: ZMOSHDUQZXNZSK-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CN=C(C=1C(CN)CNC(=O)OC(C)(C)C)OC
計算された属性
- せいみつぶんしりょう: 315.1349693g/mol
- どういたいしつりょう: 315.1349693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 336
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 86.5Ų
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1880810-2.5g |
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate |
2229146-17-0 | 2.5g |
$3641.0 | 2023-06-03 | ||
Enamine | EN300-1880810-5.0g |
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate |
2229146-17-0 | 5g |
$5387.0 | 2023-06-03 | ||
Enamine | EN300-1880810-0.25g |
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate |
2229146-17-0 | 0.25g |
$1708.0 | 2023-06-03 | ||
Enamine | EN300-1880810-10.0g |
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate |
2229146-17-0 | 10g |
$7988.0 | 2023-06-03 | ||
Enamine | EN300-1880810-0.1g |
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate |
2229146-17-0 | 0.1g |
$1635.0 | 2023-06-03 | ||
Enamine | EN300-1880810-1.0g |
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate |
2229146-17-0 | 1g |
$1857.0 | 2023-06-03 | ||
Enamine | EN300-1880810-0.5g |
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate |
2229146-17-0 | 0.5g |
$1783.0 | 2023-06-03 | ||
Enamine | EN300-1880810-0.05g |
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate |
2229146-17-0 | 0.05g |
$1560.0 | 2023-06-03 |
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate 関連文献
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2229146-17-0 and Product Name: *tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate*
Compound with the CAS number 2229146-17-0 and the product name tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The intricate arrangement of functional groups, including amines, chloro-substituted pyridines, and carbamate moieties, positions this molecule as a versatile intermediate in synthetic chemistry.
The synthesis of such compounds often involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The presence of the 4-chloro-2-methoxypyridin-3-yl substituent is particularly noteworthy, as it introduces a region of electronic richness that can be exploited in further functionalization. This feature makes the compound an attractive building block for designing molecules with enhanced binding affinity and selectivity towards biological targets.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The pyridine core, a common motif in many bioactive molecules, is known for its ability to interact with biological systems through hydrogen bonding and hydrophobic interactions. The modification of this core with electron-withdrawing groups such as chlorine atoms can significantly alter its pharmacological properties, making it a valuable scaffold for medicinal chemists.
The carbamate functional group in the molecule serves multiple purposes. It not only provides a site for further derivatization but also contributes to the overall solubility and metabolic stability of the compound. These characteristics are crucial for evaluating its suitability as an active pharmaceutical ingredient (API). Additionally, the tert-butyl group enhances the lipophilicity of the molecule, which can be beneficial for crossing biological membranes.
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. Computational modeling and experimental screening have been employed to understand how structural modifications influence biological activity. In the case of tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate, these approaches have revealed that subtle changes in the substituents can lead to significant improvements in potency and selectivity.
The compound’s potential applications extend beyond traditional small-molecule drug development. It has shown promise as a key intermediate in the synthesis of biologics and peptide mimetics. The ability to incorporate complex functionalities into a single molecular framework allows for the creation of novel therapeutic agents with tailored properties. This versatility underscores the importance of having well-characterized building blocks like this one in chemical libraries used for high-throughput screening.
The role of computational chemistry in accelerating drug discovery cannot be overstated. Advanced algorithms and machine learning models have enabled researchers to predict the properties of molecules before they are synthesized, saving time and resources. For compounds like tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate, these tools have been instrumental in identifying optimal synthetic routes and predicting their behavior in biological systems.
In conclusion, compound with CAS No. 2229146-17-0 represents a significant contribution to pharmaceutical chemistry. Its unique structure and functional attributes make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design and synthesis of next-generation therapeutics.
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